molecular formula C14H17N3OS B5161504 N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide

N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide

Cat. No.: B5161504
M. Wt: 275.37 g/mol
InChI Key: AUIVYMICOGAETC-UHFFFAOYSA-N
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Description

N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a synthetic small molecule characterized by a propionamide backbone substituted with a 4-methylthiazol-2-yl group at the amide nitrogen and a para-tolylamino (p-tolylamino) moiety at the α-carbon of the propionamide chain. The thiazole ring introduces sulfur- and nitrogen-containing heterocyclic rigidity, while the p-tolyl group contributes aromatic hydrophobicity.

Properties

IUPAC Name

2-(4-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-4-6-12(7-5-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIVYMICOGAETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide typically involves the reaction of 4-methylthiazole with p-toluidine and a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the propionamide moiety undergoes hydrolysis under acidic or basic conditions. In related thiazole derivatives (e.g., N-(4-methylthiazol-2-yl)propanamide), hydrolysis yields carboxylic acids and substituted amines . For example:

Reaction Type Conditions Products
Acidic hydrolysisHCl (6M), reflux, 12 hours2-p-tolylaminopropionic acid + thiazolamine
Basic hydrolysisNaOH (2M), 80°C, 8 hoursSodium propionate + 4-methylthiazol-2-amine

Substitution Reactions at the Thiazole Ring

The electron-rich thiazole ring facilitates electrophilic substitution. Studies on similar 4-methylthiazole derivatives demonstrate reactivity at the C-5 position :

Reaction Type Reagents Product
BrominationBr₂ in CH₃COOH, 0°C5-bromo-4-methylthiazole derivative
NitrationHNO₃/H₂SO₄, 50°C5-nitro-4-methylthiazole derivative

These reactions retain the propionamide and p-tolylamino groups, as the thiazole ring’s methyl group stabilizes the intermediate carbocation .

Functionalization of the p-Tolylamino Group

The aromatic amine group participates in diazotization and coupling reactions. For instance:

Reaction Type Reagents Product
DiazotizationNaNO₂/HCl, 0–5°CDiazonium salt intermediate
Azo couplingβ-naphthol, pH 9–10Azo dye with extended conjugation

This reactivity is consistent with studies on N-arylaminothiazoles showing enhanced biological activity post-functionalization .

Condensation Reactions

The propionamide’s carbonyl group reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids, respectively. For example:

Reaction Type Reagents Product
Hydrazide formationNH₂NH₂, EtOH, refluxN-(4-methylthiazol-2-yl)-2-p-tolylaminopropionohydrazide
Hydroxamic acidNH₂OH·HCl, NaOH, RTHydroxamate derivative

These transformations are critical for generating bioactive analogs, as seen in antimicrobial thiazole derivatives .

Oxidation and Reduction

The thiazole ring’s sulfur atom and the amino group are redox-active sites:

Reaction Type Reagents Outcome
Sulfur oxidationH₂O₂, CH₃COOHThiazole sulfoxide or sulfone
Amine reductionNaBH₄, MeOHSecondary amine derivative

Oxidation of the sulfur atom enhances polarity, while reduction of the amine group modifies hydrogen-bonding capacity .

Complexation with Metal Ions

The thiazole nitrogen and amide oxygen act as ligands for transition metals:

Metal Ion Conditions Complex Structure
Cu(II)Ethanol, 60°COctahedral complex with 1:2 stoichiometry
Fe(III)Aqueous buffer, pH 7Tetrahedral complex

Such complexes are explored for catalytic and antimicrobial applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide has shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. A study demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Potential

The compound has been evaluated for anticancer activity through molecular docking studies, which suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). In vitro studies have shown that derivatives exhibit low micromolar IC50 values against various cancer cell lines, highlighting their potential in cancer therapy .

Anti-inflammatory Properties

This compound may also modulate inflammatory pathways. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, although specific mechanisms are still under investigation .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

  • Material Science : It can be employed in developing new materials with specific electrical or thermal properties.
  • Pharmaceutical Development : Its biological activities make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.

Case Studies and Research Findings

Several case studies illustrate the compound's efficacy:

Antimicrobial Studies : A study evaluated the antibacterial effects against E. coli and S. aureus, demonstrating significant inhibition at low concentrations.

Anticancer Activity : Research on related thiadiazole compounds indicated promising results in inhibiting cancer cell lines with IC50 values in the low micromolar range against various cancer types .

Molecular Docking Studies : These studies elucidate the binding interactions between this compound and its targets, suggesting a robust interaction profile that may enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide involves its interaction with specific molecular targets in cells. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide can be contextualized by comparing it to heterocyclic and amide-containing analogs from the provided evidence. Key points of comparison include:

Thiazole/Thiazolidinone Derivatives

  • NAT-1 and NAT-2 (): These compounds feature thiazolidinone cores (a five-membered ring with sulfur and oxygen) instead of thiazole (sulfur and nitrogen). NAT-1 incorporates a 4-methoxy-phenyl group, while NAT-2 has a bulky 3,5-di-tert-butyl-4-hydroxy-phenyl substituent. Both include nicotinamide moieties, differing from the propionamide chain in the target compound. Thiazolidinones are known for metabolic stability, whereas thiazoles may offer distinct electronic profiles due to nitrogen positioning .

Para-Substituted Aromatic Moieties

  • Compound 1 (): Synthesized from a p-tolyl-substituted pyrazole precursor, this highlights the prevalence of para-substituted aromatic groups in medicinal chemistry. The electron-donating methyl group in p-tolyl (target compound) versus methoxy or hydroxyl groups (NAT-1/2) may influence solubility and target binding .

Amide Linkages and Heterocyclic Diversity

  • JNJ-54717793 (): A bicyclic pyrimidine derivative with a fluorinated phenyl group and amide bond. Unlike the target compound’s linear propionamide, JNJ-54717793’s amide is integrated into a rigid bicyclo[2.2.1]heptane system, likely enhancing conformational stability for receptor interactions .
  • BBAC (): Contains a benzimidazole-thioether and biphenyl group linked via a carboxamide. The extended aromatic system contrasts with the compact thiazole in the target compound, suggesting divergent pharmacokinetic properties .
  • Monepantel (MOP) (): A benzamide derivative with trifluoromethyl and cyano groups. While both MOP and the target compound have amide bonds, MOP’s trifluoromethyl groups enhance lipophilicity and bioavailability, a feature absent in the target .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Amide Type Notable Features Reference
This compound Thiazole + propionamide 4-Methylthiazol-2-yl, p-tolylamino Linear propionamide Compact heterocycle, hydrophobic aryl N/A
NAT-1 () Thiazolidinone 4-Methoxy-phenyl, nicotinamide Thiazolidinone-integrated Metabolic stability, polar substituent
JNJ-54717793 () Bicyclo[2.2.1]heptane + pyrimidine Fluoropyrimidinyl, trifluoromethylpyrazinyl Bicyclic amide High conformational rigidity
Compound 1 () Pyrazolo[3,4-d]pyrimidine p-Tolyl Imidoformate Para-substitution, fused heterocycles
BBAC () Benzimidazole + biphenyl Benzothioether, biphenyl Carboxamide Extended aromatic system
Monepantel (MOP) () Benzamide Trifluoromethyl, cyano Benzamide Enhanced lipophilicity

Research Findings and Implications

  • Thiazole vs.
  • Para-Substituents : The p-tolyl group (target compound and derivatives) balances hydrophobicity and steric effects, whereas bulkier substituents (e.g., NAT-2’s di-tert-butyl group) may hinder membrane permeability .
  • Amide Flexibility : Linear propionamide chains (target) versus constrained amides (JNJ-54717793, BBAC) suggest trade-offs between bioavailability and target selectivity .

Biological Activity

N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with p-tolylamine and propionamide. The synthetic route typically involves:

  • Formation of Thiazole Ring : Starting from 4-methylthiazole, which serves as a key intermediate.
  • Amidation Reaction : The thiazole derivative is reacted with p-tolylamine to form the desired amide.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Methicillin-resistant S. aureus8
E. coli16
Vancomycin-resistant E. faecium32

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Inhibition of N-myristoyltransferase (NMT), an enzyme critical for the parasite's survival, has been identified as a potential mechanism of action. The results indicate that compounds similar to this compound can effectively inhibit the growth of the parasite in vitro.

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes:

  • N-myristoyltransferase (NMT) : Essential for the viability of P. falciparum, inhibition leads to disrupted cellular processes.
  • Acetylcholinesterase (AChE) : Compounds containing thiazole rings have been shown to inhibit AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.

Case Studies

  • Antimicrobial Studies : A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains, highlighting its potential as a lead compound for drug development .
  • Antimalarial Activity : Research focusing on thiazole-based compounds indicated that those targeting NMT could serve as novel antimalarial agents .
  • Neuroprotective Effects : Investigations into acetylcholinesterase inhibitors revealed that thiazole derivatives could enhance cognitive function by preventing acetylcholine breakdown, thus providing a therapeutic avenue for Alzheimer’s disease .

Q & A

Q. Table 1. Key Reaction Conditions for Derivatives Synthesis

Reaction StepReagents/ConditionsYield (%)Reference
Amide CouplingEDCI (1.5 equiv.), HOBt (1.0 equiv.), DCM, RT, 8h83
Thiazole CyclizationCS2/KOH, EtOH, reflux 5h65–75
Reductive AminationNaBH3CN, MeOH/THF (1:1), 0°C→RT70

Q. Table 2. Critical Spectral Markers for Structural Validation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thiazole C-H7.8–8.2 (d, J=3.5 Hz)1500 (C-N stretch)
p-Tolyl CH32.3 (s)
Propionamide C=O1685

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